cis-3-Hexenil cis-3-hexenoato

Descripción general

Descripción

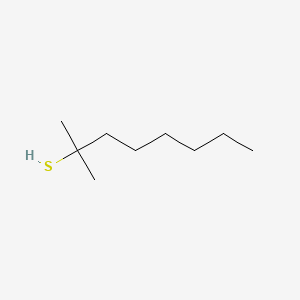

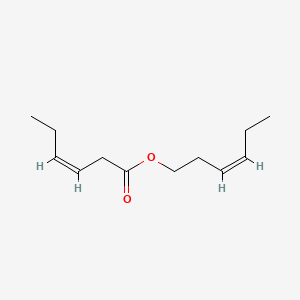

Cis-3-Hexenyl cis-3-hexenoate is a fatty acid ester . It has a formula of C12H20O2 and a molecular weight of 196.2860 . It is also known by other names such as 3-Hexenoic acid, 3-hexenyl ester, (Z,Z)-; (Z)- (Z)-Hex-3-en-1-yl hex-3-enoate; (Z)-3-hexenyl (Z)-3-hexenoate; (Z)-hex-3-enyl (Z)-hex-3-enoate .

Molecular Structure Analysis

The IUPAC Standard InChI for cis-3-Hexenyl cis-3-hexenoate isInChI=1S/C12H20O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h5-8H,3-4,9-11H2,1-2H3/b7-5-,8-6- . The structure is also available as a 2d Mol file . Physical And Chemical Properties Analysis

Cis-3-Hexenyl cis-3-hexenoate has a refractive index of n20/D 1.452 (lit.) and a boiling point of 60 °C/0.5 mmHg (lit.) . It has a density of 0.907 g/mL at 25 °C (lit.) . It is also described as having a green grass, tomato green, violet leaf green odor .Aplicaciones Científicas De Investigación

Aplicaciones en Fragancias

“Cis-3-Hexenil cis-3-hexenoato” se utiliza en la industria de las fragancias debido a su aroma fresco, verde, afrutado y etéreo, que recuerda a las peras . Se puede utilizar para modificar “acetato de cis-3-hexenilo” o como parte de complejos de notas altas afrutadas-verdes en aplicaciones de fragancias .

Investigación en Proteómica

Este compuesto también se utiliza en la investigación en proteómica . La proteómica es el estudio a gran escala de las proteínas, en particular sus estructuras y funciones. Este campo se utiliza a menudo para explorar tratamientos potenciales para enfermedades.

Biología Sintética

“this compound” es un compuesto sintético , lo que significa que se puede utilizar en la investigación de biología sintética. La biología sintética es un campo de la ciencia que implica el rediseño de organismos para fines útiles mediante la ingeniería de estos para que tengan nuevas capacidades.

Industria de Alimentos y Bebidas

Debido a sus propiedades organolépticas (frescas, verdes, afrutadas, etéreas, a pera), “this compound” se puede utilizar en la industria alimentaria y de bebidas para realzar el sabor y el aroma de los productos .

Industria Cosmética

En la industria cosmética, “this compound” se puede utilizar en la formulación de perfumes y otros productos perfumados debido a su atractiva fragancia .

Mecanismo De Acción

Target of Action

cis-3-Hexenyl cis-3-hexenoate is a volatile organic compound that is primarily used in the fragrance and flavor industry . It is known for its green, fruity, and ethereal aroma . The primary targets of cis-3-Hexenyl cis-3-hexenoate are the olfactory receptors located in the nasal cavity. These receptors are responsible for the sense of smell.

Mode of Action

When inhaled, cis-3-Hexenyl cis-3-hexenoate interacts with the olfactory receptors in the nasal cavity. This interaction triggers a signal transduction pathway that results in the perception of its characteristic aroma. The compound’s unique structure allows it to bind to specific olfactory receptors, leading to the recognition of its green, fruity, and ethereal scent .

Biochemical Pathways

The biochemical pathway involved in the perception of smell begins with the binding of cis-3-Hexenyl cis-3-hexenoate to its target olfactory receptors. This binding event triggers a cascade of intracellular events, including the activation of G-proteins and the production of cyclic AMP (cAMP). The increase in cAMP levels leads to the opening of ion channels and the generation of an electrical signal that is transmitted to the brain, resulting in the perception of the compound’s distinctive aroma .

Pharmacokinetics

The pharmacokinetics of cis-3-Hexenyl cis-3-hexenoate, like other volatile organic compounds, involves absorption, distribution, metabolism, and excretion (ADME). Upon inhalation, the compound is rapidly absorbed through the nasal mucosa and distributed throughout the body via the bloodstream. It is metabolized primarily in the liver and excreted through the lungs and kidneys . The compound’s volatility and lipophilicity likely contribute to its bioavailability.

Result of Action

The molecular and cellular effects of cis-3-Hexenyl cis-3-hexenoate action result in the perception of its characteristic aroma. This perception can influence mood, behavior, and even taste, as the senses of smell and taste are closely linked. In the context of its use in fragrances and flavors, the compound can enhance the sensory experience of a product, making it more appealing to consumers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of cis-3-Hexenyl cis-3-hexenoate. For instance, temperature and pH can affect the compound’s volatility and stability. Furthermore, the presence of other volatile compounds can influence the perception of its aroma due to olfactory interactions . Therefore, the compound’s action should be considered in the context of its specific application and environment.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of cis-3-Hexenyl cis-3-hexenoate can be achieved through a two-step process involving the esterification of cis-3-hexenoic acid with cis-3-hexen-1-ol, followed by the isomerization of the resulting cis-3-hexenyl cis-3-hexenoate to the desired cis-3-Hexenyl cis-3-hexenoate.", "Starting Materials": [ "cis-3-hexenoic acid", "cis-3-hexen-1-ol", "Sulfuric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ { "Step 1": "Esterification of cis-3-hexenoic acid with cis-3-hexen-1-ol", "Conditions": "In the presence of sulfuric acid catalyst and refluxed in ethanol", "Equation": "cis-3-hexenoic acid + cis-3-hexen-1-ol → cis-3-hexenyl cis-3-hexenoate + water" }, { "Step 2": "Isomerization of cis-3-hexenyl cis-3-hexenoate to cis-3-Hexenyl cis-3-hexenoate", "Conditions": "In the presence of sodium hydroxide catalyst and refluxed in water", "Equation": "cis-3-hexenyl cis-3-hexenoate + sodium hydroxide → cis-3-Hexenyl cis-3-hexenoate + sodium cis-3-hexenoate" } ] } | |

Número CAS |

61444-38-0 |

Fórmula molecular |

C12H20O2 |

Peso molecular |

196.29 g/mol |

Nombre IUPAC |

hex-3-enyl hex-3-enoate |

InChI |

InChI=1S/C12H20O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h5-8H,3-4,9-11H2,1-2H3 |

Clave InChI |

UZJQQWFHPLYECS-UHFFFAOYSA-N |

SMILES |

CCC=CCCOC(=O)CC=CCC |

SMILES canónico |

CCC=CCCOC(=O)CC=CCC |

Densidad |

0.897-0.903 |

Otros números CAS |

61444-38-0 |

Descripción física |

colourless liquid, with a green grass, green tomato odou |

Solubilidad |

insoluble in water, soluble in fixed oils |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of cis-3-Hexenyl cis-3-hexenoate in plant biology?

A1: cis-3-Hexenyl cis-3-hexenoate belongs to a class of volatile organic compounds (VOCs) known as Green Leaf Volatiles (GLVs). These compounds are released by plants in response to various stimuli, including abiotic stresses such as nutrient deficiency. For example, research has shown that Capsicum annuum var. longum (a type of chili pepper) exposed to different nitrogen concentrations exhibited varied emissions of cis-3-Hexenyl cis-3-hexenoate. [] This suggests a potential role for this compound in plant signaling and stress response mechanisms. Further research is needed to fully elucidate its function in plant physiology.

Q2: How does the presence of cis-3-Hexenyl cis-3-hexenoate contribute to the sensory profile of food?

A2: cis-3-Hexenyl cis-3-hexenoate is recognized as a flavor compound, contributing to the characteristic aroma of certain foods. Studies have identified it as a constituent of both methanol and dichloromethane/methanol extracts of Chrysobalanus icaco seed kernels. [] This tropical fruit, also known as cocoplum, is used as a spice in some African cuisines. The presence of cis-3-Hexenyl cis-3-hexenoate, along with other identified compounds, likely contributes to the unique sensory attributes of this fruit.

Q3: Can you elaborate on the analytical techniques employed in identifying and quantifying cis-3-Hexenyl cis-3-hexenoate in plant extracts?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique widely used for identifying and quantifying volatile compounds like cis-3-Hexenyl cis-3-hexenoate in complex mixtures like plant extracts. In studies involving Capsicum annuum [] and Chrysobalanus icaco [], researchers used GC-MS to successfully separate and identify cis-3-Hexenyl cis-3-hexenoate based on its characteristic mass spectrum and retention time. This method provides valuable insights into the chemical composition of plants and helps researchers understand the role of specific compounds like cis-3-Hexenyl cis-3-hexenoate.

Q4: Are there any potential applications of cis-3-Hexenyl cis-3-hexenoate and similar compounds in agricultural practices?

A4: Understanding the role of plant-emitted VOCs like cis-3-Hexenyl cis-3-hexenoate in response to abiotic stress could have implications for agricultural practices. For example, monitoring changes in the emission profiles of these compounds might offer a non-invasive method for early detection of nutrient deficiencies in crops. [] This could allow for timely interventions and potentially improve crop yield and quality. Further research in this area could lead to the development of novel agricultural technologies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.